![molecular formula C16H15N3O5S B2917929 Ethyl {[3-cyano-6-hydroxy-4-(2-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate CAS No. 364744-80-9](/img/structure/B2917929.png)
Ethyl {[3-cyano-6-hydroxy-4-(2-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate
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Description
Synthesis Analysis
The synthesis of similar compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70 °C for 6 hours, then leaving it to stir at room temperature overnight .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives, which this compound is a type of, are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications
Synthesis of Hydroxamic Acids and Ureas Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) facilitates the Lossen rearrangement, enabling the synthesis of hydroxamic acids and ureas from carboxylic acids. This method is significant for its high yields, absence of racemization, and compatibility with various protecting groups, making it environmentally friendly and cost-effective (Kishore Thalluri et al., 2014).
Anticancer Agent Synthesis Research in the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, which are derived from ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate, has shown potential in anticancer applications. These compounds have been evaluated for their effects on the proliferation of cultured L1210 cells and the survival of mice with P388 leukemia (C. Temple et al., 1983).
Antimycobacterial Agents Ethyl 4-hydroxy-2,6-diaryl-5-(arylsulfanyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylates, obtained through a four-component reaction, have been identified as potential antimycobacterial agents. These compounds exhibit significant in vitro activity against Mycobacterium tuberculosis (Suresh Kumar Raju et al., 2010).
Ester Hydrolysis Catalysis Ethyl thiolacetate is a catalyst for ester hydrolysis, including ^-nitrophenyl acetate and 2,4-dinitrophenyl acetate. This catalysis is significant for understanding the mechanisms similar to enzymatic hydrolysis (M. L. Bender & B. Turnquest, 1957).
Peptide Synthesis The 2-(p-nitrophenylthio)ethyl group, similar to the 2-methylthioethyl group, has been utilized for carboxyl-group protection in peptide synthesis. It offers advantages in selective removal and conversion into corresponding sulphone (M. J. Amaral, 1969).
properties
IUPAC Name |
ethyl 2-[[5-cyano-4-(2-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S/c1-2-24-15(21)9-25-16-12(8-17)11(7-14(20)18-16)10-5-3-4-6-13(10)19(22)23/h3-6,11H,2,7,9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXLWNZLRUQYQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C(CC(=O)N1)C2=CC=CC=C2[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl {[3-cyano-6-hydroxy-4-(2-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate |
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